4-amino-1H-pyrrole-2-carboxamide hydrochloride
Overview
Description
“4-amino-1H-pyrrole-2-carboxamide hydrochloride” is a biochemical compound with the molecular formula C5H7N3O•HCl and a molecular weight of 161.59 . It is used for proteomics research .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “this compound”, has been a topic of interest in medicinal and organic chemistry . One method involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H7N3O•HCl . This indicates that the compound contains 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 161.59 . The compound is intended for research use only .Scientific Research Applications
DNA Recognition and Binding
4-amino-1H-pyrrole-2-carboxamide hydrochloride derivatives are significant in the study of DNA interactions. Polyamides composed of pyrrole units, including those similar to this compound, have been investigated for their ability to form highly stable complexes in the minor groove of DNA. These studies aim to understand the sequence specificities of such polyamides and their potential applications in gene regulation and therapeutic interventions (Urbach & Dervan, 2001).
Cytostatic Agents and Biological Activity
Research has explored the synthesis of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, including derivatives of this compound, and evaluated their potential as cytostatic agents. This highlights the role of these compounds in the development of new therapeutic agents, emphasizing their preliminary biological activities (Bielawski et al., 1993).
Properties
IUPAC Name |
4-amino-1H-pyrrole-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c6-3-1-4(5(7)9)8-2-3;/h1-2,8H,6H2,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRBPZKCOBZJLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1N)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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